molecular formula C4H7NO2 B1208970 (R)-5-Hydroxy-2-pyrrolidinone CAS No. 168111-92-0

(R)-5-Hydroxy-2-pyrrolidinone

Cat. No. B1208970
M. Wt: 101.1 g/mol
InChI Key: WBGWUCXEMSSZJL-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, stability, etc.


Scientific Research Applications

  • Synthesis of Bioactive Compounds :

    • It is used in the stereoselective synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones, which are precursors to bioactive natural products like (+)-preussin and (-)-hapalosin (Si, Shao, Mao, Zhou, & Wei, 2017).
    • Its derivatives exhibit significant biological activities, including anti-inflammatory and antihypertensive properties, and are used in the synthesis of various pharmacologically active compounds (Jeyachandran, 2021).
  • Chemical Synthesis and Reactions :

  • Catalysis and Material Science :

    • Chiral-substituted poly-N-vinylpyrrolidinones have been synthesized for use in catalytic asymmetric oxidation reactions, demonstrating the potential of (R)-5-Hydroxy-2-pyrrolidinone derivatives in materials science (Hao et al., 2016).
  • Pharmaceutical Intermediates and Drug Delivery :

    • Compounds derived from (R)-5-Hydroxy-2-pyrrolidinone serve as intermediates in pharmaceuticals and have been explored for drug delivery systems due to their penetration-enhancing abilities (Godwin, Michniak, Player, & Sowell, 1997).
  • Enzymatic and Biochemical Applications :

Safety And Hazards

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Future Directions

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properties

CAS RN

168111-92-0

Product Name

(R)-5-Hydroxy-2-pyrrolidinone

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

IUPAC Name

(5R)-5-hydroxypyrrolidin-2-one

InChI

InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1

InChI Key

WBGWUCXEMSSZJL-GSVOUGTGSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1O

SMILES

C1CC(=O)NC1O

Canonical SMILES

C1CC(=O)NC1O

synonyms

(R)-5-hydroxypyrrolidin-2-one
5-hydroxypyrrolidin-2-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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